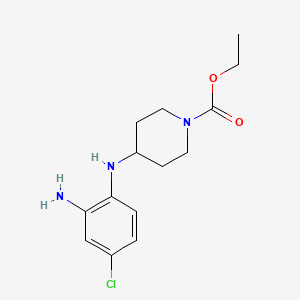

4-((2-アミノ-4-クロロフェニル)アミノ)ピペリジン-1-カルボン酸エチル

概要

説明

Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H20ClN3O2 and a molecular weight of 297.78 g/mol . . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

科学的研究の応用

Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate is widely used in scientific research due to its various properties:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

Industry: It is used in the production of pharmaceuticals and other chemical products.

準備方法

The synthesis of Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate involves several steps. One common method includes the reaction of 2-amino-4-chloroaniline with ethyl 4-piperidinecarboxylate under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

作用機序

The mechanism of action of Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate is primarily related to its role as an impurity in Domperidone. Domperidone acts as a dopamine receptor antagonist, blocking dopamine receptors in the peripheral nervous system without crossing the blood-brain barrier . This action helps in reducing nausea and vomiting by inhibiting dopamine’s effects on the gastrointestinal tract .

類似化合物との比較

Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate can be compared with other similar compounds, such as:

Domperidone: The parent compound, which is a well-known dopamine receptor antagonist.

Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate: A related compound with similar structural features but different functional groups.

1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one: Another compound with a similar piperidine structure but different substituents.

These comparisons highlight the unique properties and applications of Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate, particularly its role as an impurity in Domperidone and its use in scientific research.

生物活性

Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate (CAS Number: 53786-45-1) is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, pharmacological significance, and relevant studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀ClN₃O₂ |

| Molecular Weight | 297.78 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 475.6 ± 45.0 °C at 760 mmHg |

| Flash Point | 241.4 ± 28.7 °C |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate. It has been evaluated against various pathogens using methods such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

- In Vitro Evaluation : The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values indicating effective inhibition of bacterial growth .

- Biofilm Formation Inhibition : The compound also showed promise in preventing biofilm formation, which is critical in treating chronic infections where biofilms protect bacteria from antibiotics .

Pharmacological Significance

Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate is recognized as an impurity of Domperidone, a peripheral dopamine receptor antagonist used primarily for nausea and vomiting . Its structural similarity to other pharmacologically active compounds suggests potential applications in similar therapeutic areas.

Study on Antimicrobial Activity

A comprehensive study focused on the antimicrobial evaluation of various derivatives, including ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate, revealed that certain modifications to the piperidine structure could enhance its bioactivity. The study reported:

- Effective Derivatives : Compounds with similar structural motifs exhibited MIC values ranging from 0.22 to 0.25 μg/mL against selected pathogens, indicating strong antibacterial properties .

- Mechanism of Action : The mechanism by which this compound exerts its antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Structural Analysis and Optimization

Further research into the structural optimization of piperidine derivatives has indicated that modifications can lead to improved pharmacokinetic profiles, enhancing solubility and stability while maintaining or increasing biological activity .

特性

IUPAC Name |

ethyl 4-(2-amino-4-chloroanilino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O2/c1-2-20-14(19)18-7-5-11(6-8-18)17-13-4-3-10(15)9-12(13)16/h3-4,9,11,17H,2,5-8,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCPQDDCMQRJLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057765 | |

| Record name | Ethyl 4-(2-amino-4-chloroanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53786-45-1 | |

| Record name | Ethyl 4-[(2-amino-4-chlorophenyl)amino]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53786-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053786451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-(2-amino-4-chloroanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-[(2-amino-4-chlorophenyl)amino]piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 4-(2-amino-4-chloroanilino)piperidine-1-carboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK7KX7K5VT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。